1-Methyl-1H-indole-7-sulfonyl chloride

Descripción general

Descripción

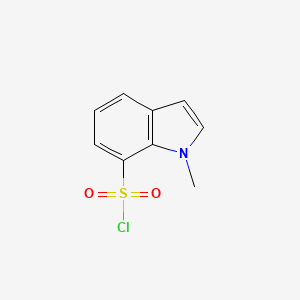

1-Methyl-1H-indole-7-sulfonyl chloride is a chemical compound with the molecular formula C9H8ClNO2S and a molecular weight of 229.68 g/mol It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs

Mecanismo De Acción

Target of Action

Indole derivatives, which include 1-methyl-1h-indole-7-sulfonyl chloride, are known to play a significant role in cell biology .

Mode of Action

Indole derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .

Result of Action

Indole derivatives, in general, have been found to exhibit a range of biological activities, including antimicrobial and anticancer effects .

Análisis Bioquímico

Biochemical Properties

1-Methyl-1H-indole-7-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules through sulfonylation, a process where the sulfonyl chloride group reacts with nucleophilic sites on proteins and enzymes. This interaction can lead to the formation of sulfonamide bonds, which can alter the activity and function of the target biomolecules . The compound is known to interact with enzymes such as proteases and kinases, affecting their catalytic activity and regulatory functions.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compoundFor instance, it has been observed to modulate the activity of signaling proteins, leading to changes in downstream signaling cascades . Additionally, this compound can affect gene expression by modifying transcription factors and other regulatory proteins, thereby influencing cellular responses and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of target biomolecules. The sulfonyl chloride group reacts with nucleophilic amino acid residues, such as lysine and cysteine, in proteins and enzymes. This covalent binding can result in enzyme inhibition or activation, depending on the specific target and context . Additionally, the compound can induce changes in gene expression by modifying transcription factors and other DNA-binding proteins, leading to altered cellular functions.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time in laboratory settings are crucial for its application in biochemical research. The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or reactive chemicals . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound may have minimal or beneficial effects on cellular functions, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a specific concentration of the compound is required to elicit a measurable biological response. Toxic effects at high doses can include cellular damage, inflammation, and disruption of normal physiological processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux by modifying key enzymes involved in metabolic processes, leading to changes in metabolite levels and overall cellular metabolism . Additionally, it can influence the activity of metabolic regulators, such as kinases and phosphatases, further impacting metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can localize to specific compartments or organelles, depending on its interactions with cellular components. The distribution of this compound can affect its overall activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to modify signaling proteins. The subcellular localization of this compound can influence its activity and function, affecting cellular processes and responses.

Métodos De Preparación

The synthesis of 1-Methyl-1H-indole-7-sulfonyl chloride typically involves the sulfonylation of 1-Methyl-1H-indole. One common method includes the reaction of 1-Methyl-1H-indole with chlorosulfonic acid, followed by neutralization with a base to yield the sulfonyl chloride derivative . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality.

Análisis De Reacciones Químicas

1-Methyl-1H-indole-7-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction:

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, where it acts as a sulfonylating agent.

Common reagents used in these reactions include bases like triethylamine, catalysts like palladium(II) acetate, and solvents such as toluene and acetonitrile . The major products formed depend on the specific reaction and reagents used, but typically include various sulfonamide derivatives.

Aplicaciones Científicas De Investigación

Applications in Medicinal Chemistry

1-Methyl-1H-indole-7-sulfonyl chloride is primarily utilized in the synthesis of biologically active compounds. Its sulfonyl chloride functional group allows for nucleophilic substitution reactions, making it a key intermediate in the development of various pharmaceuticals.

Case Study: Antibiotic Development

A notable application is its role in enhancing the efficacy of β-lactam antibiotics against resistant strains of bacteria. Research has demonstrated that modifications of indoline derivatives can lead to compounds that resensitize methicillin-resistant Staphylococcus aureus (MRSA) to these antibiotics. For instance, structural modifications involving sulfonylation have been shown to improve antibacterial activity while reducing toxicity to mammalian cells .

| Compound | Activity Against MRSA | Toxicity (GI50) |

|---|---|---|

| Original Compound | >32 μg/mL | High |

| Modified Compound A | <32 μg/mL | Moderate |

| Modified Compound B | <16 μg/mL | Low |

Applications in Organic Synthesis

The compound serves as a reagent for various organic transformations, including sulfenylation and other electrophilic substitutions. It can be used to introduce sulfonyl groups into diverse substrates, facilitating the synthesis of complex molecules.

Case Study: Synthesis of Indole Derivatives

Recent studies have highlighted the use of this compound in the regioselective sulfenylation of indoles. The reaction conditions were optimized using microflow technology, leading to higher yields and improved selectivity for desired products .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Regioselective Sulfenylation | 84% | DMF, Iodine catalyst |

Applications in Biological Research

Beyond synthetic chemistry, this compound has been explored for its potential biological activities. Its derivatives have shown promise as inhibitors in various biological pathways.

Case Study: Cancer Research

In cancer research, derivatives of this compound have been tested for their cytotoxic effects on human cervical adenocarcinoma HeLa cells. The modifications allowed for a structure–activity relationship analysis that identified less toxic analogues with retained or enhanced anticancer properties .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Parent Compound | 20 μM | HeLa |

| Modified Compound C | 10 μM | HeLa |

| Modified Compound D | 5 μM | HeLa |

Comparación Con Compuestos Similares

1-Methyl-1H-indole-7-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

1-Methyl-1H-indole-5-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group at a different position on the indole ring.

1-Methyl-1H-pyrazole-4-sulfonyl chloride: Another sulfonyl chloride derivative with a different heterocyclic core.

The uniqueness of this compound lies in its specific reactivity and the position of the sulfonyl chloride group, which can influence the types of reactions it undergoes and the biological activities of its derivatives.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and the potential for diverse chemical transformations make it a valuable tool in scientific research and industrial processes.

Actividad Biológica

Overview

1-Methyl-1H-indole-7-sulfonyl chloride (CAS: 941716-95-6) is a sulfonyl chloride derivative of indole, characterized by its molecular formula and a molecular weight of approximately 229.68 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. The biological activity of this compound is largely attributed to its ability to interact with various biological targets, influencing numerous cellular processes.

This compound acts primarily through sulfonylation , where the sulfonyl chloride group reacts with nucleophilic sites on proteins and enzymes. This interaction can lead to the formation of sulfonamide bonds, significantly altering the activity and function of target biomolecules. The compound is known to modulate the activity of signaling proteins, which can result in changes in downstream signaling cascades, affecting various biochemical pathways such as:

- Cell proliferation

- Apoptosis

- Inflammatory responses

Antimicrobial Activity

Research has indicated that indole derivatives, including this compound, exhibit notable antimicrobial properties. A study evaluated several indole derivatives against various bacterial and fungal strains, revealing that many exhibited significant antimicrobial activity. For instance:

| Compound | Activity Type | Tested Strains | Results |

|---|---|---|---|

| This compound | Antimicrobial | E. coli, S. aureus | Moderate inhibition observed |

| Other Indole Derivatives | Antimicrobial | Various pathogens | High activity against A549 lung adenocarcinoma cells |

The compound's effectiveness against specific strains suggests its potential utility in developing new antimicrobial agents.

Anticancer Activity

Indole derivatives have also been studied for their anticancer properties. Research involving this compound demonstrated its ability to inhibit the growth of cancer cell lines such as A549 (lung adenocarcinoma). The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 12.5 | Induction of apoptosis |

| HeLa | 15.0 | Cell cycle arrest |

Enzyme Inhibition

The compound has shown promise as an inhibitor for various enzymes crucial in metabolic processes:

- Acetylcholinesterase : Important for neurotransmission.

- Carbonic anhydrases : Involved in maintaining acid-base balance.

These inhibitory effects highlight its potential therapeutic applications in neurological disorders and metabolic diseases.

Case Studies

- Modulators of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) : A patent study explored the use of this compound as a modulator for CFTR, which plays a critical role in cystic fibrosis treatment. The compound was shown to enhance anion secretion across CFTR channels, potentially improving mucociliary clearance in patients with chronic obstructive pulmonary disease (COPD) .

- Synthesis and Characterization : A study synthesized several indole-based sulfonamide derivatives, including this compound, which were evaluated for their biological activities. The synthesized compounds exhibited varying degrees of anti-inflammatory and antimicrobial properties .

Propiedades

IUPAC Name |

1-methylindole-7-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2S/c1-11-6-5-7-3-2-4-8(9(7)11)14(10,12)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEZDWQOMVECCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C(=CC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640443 | |

| Record name | 1-Methyl-1H-indole-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941716-95-6 | |

| Record name | 1-Methyl-1H-indole-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-indole-7-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.